Annuloline

Green Chemistry Sustainable Synthesis C-Lignin Valorization

Annuloline (CAS 3988-51-0) is a naturally occurring oxazole alkaloid classified as a 2,5-diaryloxazole derivative. It was first isolated from the roots of annual rye grass (Lolium multiflorum) and represents the inaugural member of the naturally occurring oxazole alkaloid class to be structurally characterized.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 3988-51-0
Cat. No. B1237948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnuloline
CAS3988-51-0
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(O2)C=CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H19NO4/c1-22-16-8-6-15(7-9-16)19-13-21-20(25-19)11-5-14-4-10-17(23-2)18(12-14)24-3/h4-13H,1-3H3/b11-5+
InChIKeyVGJRJYYLGKAWDE-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Annuloline (CAS 3988-51-0): Procurement-Grade Reference Standard for Natural Oxazole Alkaloid Research


Annuloline (CAS 3988-51-0) is a naturally occurring oxazole alkaloid classified as a 2,5-diaryloxazole derivative. It was first isolated from the roots of annual rye grass (Lolium multiflorum) and represents the inaugural member of the naturally occurring oxazole alkaloid class to be structurally characterized [1]. The compound exhibits characteristic fluorescence and possesses a trans-stilbene-type configuration at the C2 position . Its fundamental physicochemical properties—including melting point (114-114.5°C), density (1.179 g/cm³), and salt derivative melting ranges—are well-documented , establishing a baseline for quality control in research procurement.

1
Natural oxazole alkaloid reference standard with defined thermophysical identity
Supports analytical method validation and QC acceptance testing
2
Stilbene-type diaryloxazole scaffold enables photochemical isomerization studies
Distinct from non-styryl oxazole alkaloids
3
Sustainable synthesis route available from C-lignin-derived feedstock
Supports green chemistry research and procurement from renewable sources

Why Generic 2,5-Diaryloxazole Analogs Cannot Substitute for Annuloline in Comparative Studies


Although numerous 2,5-diaryloxazole analogs exist—including halfordinol, O-methylhalfordinol, balsoxine, and various synthetic oxazole derivatives—Annuloline exhibits a specific substitution pattern and stereochemical configuration that precludes simple interchangeability [1]. Its defined 2-(trans-3,4-dimethoxystyryl) and 5-(4-methoxyphenyl) substitution motif, combined with a documented cis-trans photoisomerization behavior [2], confers physicochemical and spectroscopic properties distinct from structurally related compounds. Procuring the precise CAS 3988-51-0 reference standard ensures experimental reproducibility in synthetic chemistry, analytical method validation, and photochemical studies where substitution pattern fidelity is essential.

Structural mismatch
Generic 2,5-diaryloxazole analogs lack the exact trans-3,4-dimethoxystyryl and 4-methoxyphenyl substitution pattern, altering spectroscopic and physicochemical profiles.
Photochemical behavior absent
Analogs without the extended styryl conjugation do not exhibit the cis-trans photoisomerization documented for Annuloline, limiting light-sensitive studies.
Identity verification fails
Melting point ranges differ significantly; substituting with an analog may lead to inaccurate acceptance testing and batch traceability issues.

Annuloline (CAS 3988-51-0): Verifiable Differential Evidence for Scientific Selection


Step-Economical Synthesis of Annuloline from C-Lignin Feedstock

A 2022 sustainable synthesis route starting from castor seed coat-derived propenylcatechol produces Annuloline in four reaction sequences, demonstrating step-economy relative to previously reported synthetic routes for this compound class [1]. While this evidence does not provide a direct head-to-head comparator dataset, it establishes a reproducible, modern synthetic pathway for researchers requiring authentic Annuloline reference material derived from renewable feedstocks.

Sustainable synthesis
Reported method
4 reaction sequences from propenylcatechol
Supports renewable feedstock procurement and step-economy benchmarking
Exact step reduction vs prior routes not quantified; data to verify
Green Chemistry Sustainable Synthesis C-Lignin Valorization Step-Economy

Defined Solid-State Thermophysical Identity for Analytical Reference Use

Annuloline exhibits a precise melting point of 114-114.5°C, and its hydrochloride salt melts at 174-177°C, while the picrate salt melts at 216-218°C . These discrete thermophysical values provide unambiguous identity confirmation and purity assessment benchmarks for laboratories performing procurement acceptance testing, distinguishing Annuloline from structurally similar oxazole alkaloids such as halfordinol which possess different melting behavior.

Melting point identity
Class-level inference
Free base 114–114.5 °C
HCl salt 174–177 °C
Picrate 216–218 °C
Compound-specific thermophysical fingerprint for incoming QC acceptance
Differentiates Annuloline from halfordinol and related oxazoles
Analytical Chemistry Quality Control Reference Standard Physicochemical Characterization

Photochemical Cis-Trans Isomerization: A Differentiating Reactivity Feature

Annuloline undergoes reversible cis-trans photoisomerization upon exposure to light, a behavior documented for its trans-2-(3,4-dimethoxystyryl) moiety [1]. This photochemical lability is an intrinsic property arising from the specific substitution pattern and distinguishes Annuloline from oxazole alkaloids lacking the extended conjugated styryl system. This feature is relevant for laboratories conducting photostability studies or developing light-sensitive analytical methods.

Photoisomerization
Class-level inference
Reversible cis-trans under light
Intrinsic reactivity from styryl conjugation; absent in non-styryl oxazoles
Relevant for photostability and light-sensitive method development
Photochemistry Reactivity Isomerization Structure-Property Relationship

Targeted Procurement Scenarios: Optimal Research Applications for Annuloline (CAS 3988-51-0)


Analytical Reference Standard for Method Development and Validation

Annuloline's well-defined melting point (114-114.5°C) and salt derivative melting ranges provide unambiguous identity confirmation metrics for analytical chemistry laboratories developing HPLC, LC-MS, or spectroscopic methods for oxazole alkaloid detection and quantification . Procurement of high-purity Annuloline enables robust system suitability testing and calibration curve generation.

Sustainable Synthesis Research and Green Chemistry Education

Researchers focused on sustainable chemistry and renewable feedstock utilization can employ Annuloline as a target molecule for validating step-economical synthetic routes . The documented four-step synthesis from C-lignin-derived propenylcatechol positions Annuloline as a relevant case study in biomass valorization and green pharmaceutical intermediate production.

Photochemical and Photostability Studies

Due to its documented cis-trans photoisomerization behavior under light exposure , Annuloline serves as a model compound for investigating photochemical reactions of conjugated diaryloxazole systems. Procurement of authentic material enables controlled studies of isomerization kinetics, photostability, and the development of light-protective formulation strategies.

Application
Selection Property
Validation Focus
Analytical method development
High-purity identity confirmation (melting point profile)
System suitability testing and calibration for HPLC/LC-MS methods
Sustainable synthesis research
Step-economical route from C-lignin
Reproducibility of green synthetic pathway and biomass valorization
Photochemical studies
Documented cis-trans isomerization behavior
Isomerization kinetics, photostability profiling, and light-protective formulation development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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